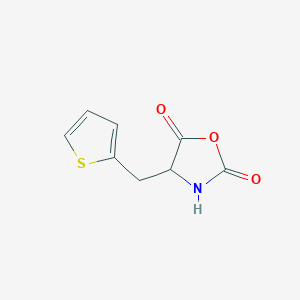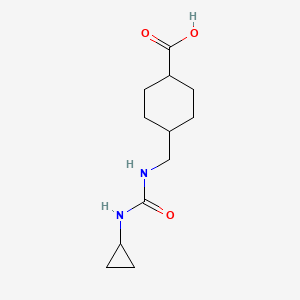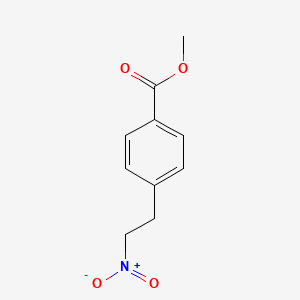![molecular formula C15H26N2O2 B11715377 N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide is a synthetic organic compound characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the 1-position.
Amidation Reaction: The functionalized adamantane is then reacted with 2-[(2-methoxyethyl)amino]acetic acid or its derivatives under appropriate conditions to form the desired acetamide compound. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound is used in biological research to investigate its effects on cellular processes and molecular pathways.
Wirkmechanismus
The mechanism of action of N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets within proteins or membranes, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide can be compared with other similar compounds, such as:
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: A medication used to treat Alzheimer’s disease, also containing an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness: The presence of the 2-[(2-methoxyethyl)amino]acetamide group in this compound distinguishes it from these related compounds, potentially conferring unique biological activities and applications.
Eigenschaften
Molekularformel |
C15H26N2O2 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-(2-methoxyethylamino)acetamide |
InChI |
InChI=1S/C15H26N2O2/c1-19-3-2-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
PDKPMVYIKZKRQF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
